3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is an organic compound of interest in various fields due to its distinctive chemical structure and reactive properties. It comprises a pyrazole ring substituted with a chloromethyl group at the 4-position and an isobutyl group at the 1-position, while also attached to a pyridine ring. This unique structure imparts significant chemical reactivity, making it useful in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Via Nitration and Reduction of Starting Materials: : One synthetic route involves the nitration of appropriate starting materials, followed by reduction to introduce the desired functional groups.
Through Pyrazole Ring Formation: : Another method includes forming the pyrazole ring via cyclization reactions, incorporating the chloromethyl and isobutyl groups in the process.
Reaction Conditions
Temperature: : Typically controlled between 50-100°C for optimal yield.
Catalysts: : Acidic or basic catalysts may be used to facilitate reactions.
Solvents: : Common solvents include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production leverages similar synthetic routes but optimizes conditions for scale. Continuous flow reactions and high-throughput synthesis methods are employed to ensure efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxides at various sites.
Reduction: : Reduction can facilitate the transformation of the chloromethyl group into other functional groups like hydroxyl.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloromethyl group, introducing a variety of substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate in mild acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Alkyl halides or alcohols under basic or acidic conditions to facilitate nucleophilic attack.
Major Products
Oxidation: : Yields hydroxyl or oxo derivatives.
Reduction: : Produces alcohols or hydrocarbons.
Substitution: : Results in various substituted pyrazole derivatives, depending on the attacking nucleophile.
Scientific Research Applications
Chemistry
As a Building Block: : In organic synthesis, it serves as a precursor for creating more complex molecules.
Catalysts and Ligands: : Its structure can facilitate the design of catalysts for various organic reactions.
Biology
Biological Probes: : Utilized in the design of molecules to probe biological systems due to its reactivity.
Drug Discovery: : Investigated for potential therapeutic uses, owing to its interaction with biological targets.
Medicine
Pharmaceuticals: : Studied for its potential to serve as a core structure in the development of drugs targeting specific receptors or enzymes.
Industry
Polymer Chemistry: : Incorporated in the synthesis of specialty polymers.
Material Science: : Used in the development of materials with unique properties such as conductivity or biocompatibility.
Mechanism of Action
3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chloromethyl group serves as a reactive site, facilitating binding or chemical modifications. Specific pathways involved may include enzyme inhibition or activation, receptor binding, or changes in molecular conformation.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1H-pyrazole: : Shares the chloromethyl group and pyrazole ring but lacks the pyridine attachment.
3-(4-Chloromethyl-1-methyl-1H-pyrazol-3-yl)pyridine: : Similar structure with a methyl group instead of isobutyl.
Uniqueness
The combination of a pyrazole and pyridine ring with specific substituents (chloromethyl and isobutyl) imparts unique reactivity and application potential not commonly found in similar compounds. This specificity enables distinctive interactions in synthetic and biological systems, making it a compound of significant interest in various fields of research.
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Properties
IUPAC Name |
3-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFGBJYHPVASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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